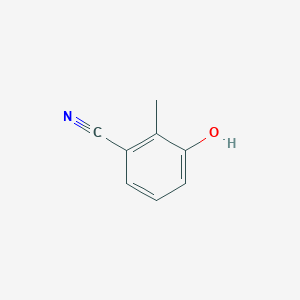

3-羟基-2-甲基苯甲腈

描述

The compound 3-Hydroxy-2-methylbenzonitrile is a derivative of benzonitrile with a hydroxyl and a methyl group as substituents on the benzene ring. While the provided papers do not directly discuss 3-Hydroxy-2-methylbenzonitrile, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related compounds. These insights can be extrapolated to understand the characteristics of 3-Hydroxy-2-methylbenzonitrile.

Synthesis Analysis

The synthesis of hydroxybenzonitrile derivatives is often achieved through multi-step reactions involving starting materials such as hydroxybenzaldehydes or anilines. For instance, a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in solvents like DMF has been reported, with high yields and purity . Similarly, 3-fluoro-4-methylbenzonitrile was synthesized from ortho-toluidine through a sequence of nitrification, diazotization, fluorination, and reductive and oxidation reactions . These methods suggest possible pathways for synthesizing 3-Hydroxy-2-methylbenzonitrile, albeit with necessary adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydroxybenzonitrile derivatives can exhibit interesting features such as chain-like arrangements and polymorphism. For example, 3,5-dihalo-4-hydroxybenzonitriles form chain-like structures stabilized by OH...NC interactions and exhibit polymorphism and isostructurality . These structural characteristics are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

Hydroxybenzonitriles can undergo various chemical reactions, including those with nitrogen dioxide. For instance, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide can yield dinitrocyclohexenones and trinitrocyclohexenones . These reactions are indicative of the reactivity of the hydroxyl and nitrile functional groups under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzonitrile derivatives can be influenced by their substituents. For example, ester derivatives of fluoro-hydroxybenzonitriles exhibit high nematic-isotropic transition temperatures, indicating their potential use in liquid crystal applications . The presence of halogen substituents can also affect the reactivity, as seen in the halodeboronation of aryl boronic acids to synthesize halogenated benzonitriles .

科学研究应用

热化学性质

Zaitseva 等人(2015 年)对甲基苯甲腈(包括 3-羟基-2-甲基苯甲腈)的热化学性质的研究非常重要。他们使用燃烧量热法和渗透法研究了气相生成焓和汽化焓。他们的发现提供了对氰基和甲基基团之间相互作用的见解,表明有轻微的稳定作用。这项研究对于理解此类化合物的热化学性质至关重要,从而在各种化学过程和材料科学中得到潜在应用 (Zaitseva et al., 2015)。

合成工艺

已经探索了类似化合物(如 3-氟-4-甲基苯甲腈)的合成,以在开发新型农药中进行实际应用。Min(2006 年)描述了一种涉及硝化、重氮化、氟化、还原和氧化反应的合成过程。该方法有可能应用于或适用于 3-羟基-2-甲基苯甲腈,表明其在合成用于农业的新化学实体方面具有相关性 (Min, 2006)。

缓蚀

Verma 等人(2015 年)研究了与 3-羟基-2-甲基苯甲腈在结构上相关的 2-氨基苯-1,3-二甲腈衍生物在低碳钢上的缓蚀性能。这表明 3-羟基-2-甲基苯甲腈也可能具有相似的性能,使其成为缓蚀应用的潜在候选者 (Verma, Quraishi, & Singh, 2015)。

抗菌活性

在制药领域,Shehadi 等人(2022 年)合成了一系列 1,3,4-噻二唑并筛选了它们的抗菌活性。鉴于结构相似性,3-羟基-2-甲基苯甲腈可能成为合成具有抗菌特性的此类化合物的先驱或组分 (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022)。

安全和危害

When handling 3-Hydroxy-2-methylbenzonitrile, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . The formation of dust and aerosols should be avoided . Use non-sparking tools and prevent fire caused by electrostatic discharge steam . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

属性

IUPAC Name |

3-hydroxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMEYNBQIHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626957 | |

| Record name | 3-Hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55289-04-8 | |

| Record name | 3-Hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

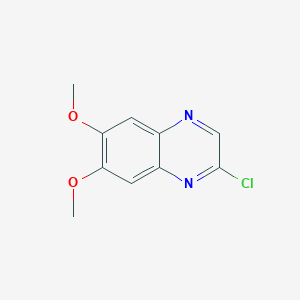

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

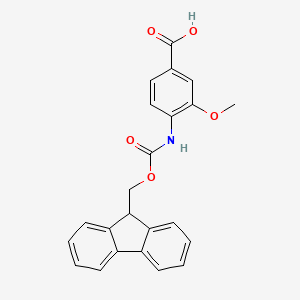

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)